molecular formula C22H25BN2O3 B13931607 2-[1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1002334-14-6

2-[1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13931607
CAS No.: 1002334-14-6
M. Wt: 376.3 g/mol
InChI Key: SULNNJKULDHAPD-UHFFFAOYSA-N
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Description

2-[1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl and a phenyl group, along with a dioxaborolane moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Substitution Reactions: The pyrazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the methoxyphenyl and phenyl groups.

    Boronic Ester Formation: The final step involves the formation of the boronic ester by reacting the substituted pyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron center.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted boronic esters depending on the nucleophile used.

Scientific Research Applications

2-[1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has significant applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a probe in biological assays.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism of action of 2-[1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source that reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The boron atom in the compound facilitates the formation of a boronate complex, which undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired product.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but with a different substitution pattern on the phenyl ring.

    1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: Contains a benzotriazine ring instead of a pyrazole ring.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Features a methoxyphenyl group but lacks the boronic ester moiety.

Uniqueness

2-[1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a pyrazole ring with a boronic ester moiety. This structure imparts specific reactivity and stability, making it particularly useful in cross-coupling reactions and other synthetic applications.

Properties

CAS No.

1002334-14-6

Molecular Formula

C22H25BN2O3

Molecular Weight

376.3 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C22H25BN2O3/c1-21(2)22(3,4)28-23(27-21)19-15-25(17-11-13-18(26-5)14-12-17)24-20(19)16-9-7-6-8-10-16/h6-15H,1-5H3

InChI Key

SULNNJKULDHAPD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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